![molecular formula C17H34ClNO2 B2450770 1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217679-04-3](/img/structure/B2450770.png)
1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H34ClNO2 and its molecular weight is 319.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of structurally related bicyclic compounds has provided insights into methodologies that may be applicable to the synthesis of "1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride". For example, studies have explored the Beckmann rearrangement of cis-4,6,6-trimethylbicyclo[3.1.1]-heptan-2-one oxime, demonstrating the selective formation of various bicyclic and azabicyclic compounds under acid catalysis, which may suggest pathways for synthesizing or modifying the compound through similar rearrangements or transformations (Koval’skaya, Kozlov, & Shavyrin, 2004). Additionally, the synthesis of secondary amines from the bicyclo(3.1.1)heptane series via catalytic hydroamination indicates a method for introducing amine groups into similar bicyclic frameworks, potentially relevant for synthesizing the target compound (Kalechits, Kozlov, & Vyalimyaé, 1988).
Biological Activities and Applications
Research into the biological activities and applications of compounds structurally related to "this compound" includes studies on their antimicrobial and antiradical activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a similar bicyclic structure, were synthesized and tested against various human pathogens, showing antimicrobial activities. These studies suggest potential applications of the target compound in developing new antimicrobial agents or studying their antiradical properties (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Physicochemical Properties and Formulation Development
Understanding the physicochemical properties of "this compound" is crucial for its application in formulation development. A study on a β-lactamase inhibitor with a complex bicyclic structure explored the most appropriate form of the Active Pharmaceutical Ingredient (API) for development, assessing its solid-state forms and solubility to select the most suitable form for preclinical and clinical studies. This research underscores the importance of physicochemical characterization in the development process of new compounds for pharmaceutical applications (Mortko, Sheth, Variankaval, Li, & Farrer, 2010).
Mechanism of Action
Mode of Action
The presence of the bicyclic heptane structure and the isobutylamino group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Given its structure, it’s likely that it is absorbed in the gastrointestinal tract after oral administration. Distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on its structure, it may have potential effects on cell signaling, enzyme activity, or receptor binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through various mechanisms, such as competitive inhibition or allosteric modulation .
properties
IUPAC Name |
1-(2-methylpropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-12(2)9-18-10-14(19)11-20-15-8-13-6-7-17(15,5)16(13,3)4;/h12-15,18-19H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFMERVBUHDZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COC1CC2CCC1(C2(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
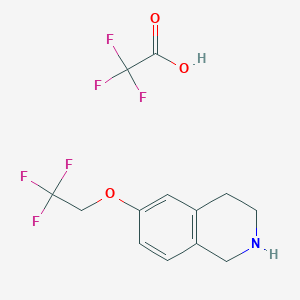
![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)
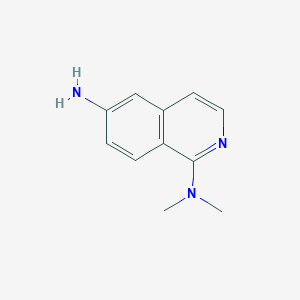
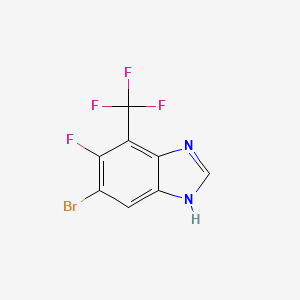
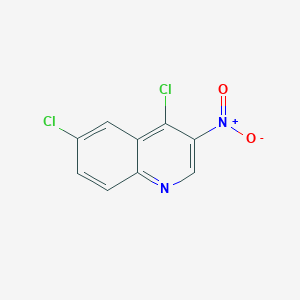
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
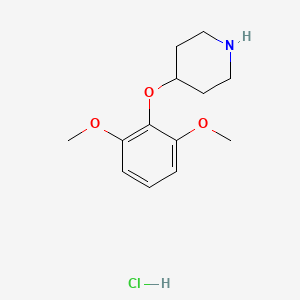
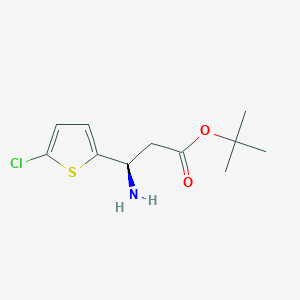
![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
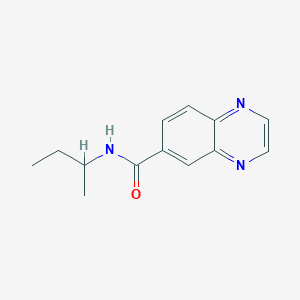
![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)

![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)